Cas no 2027896-66-6 (2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)

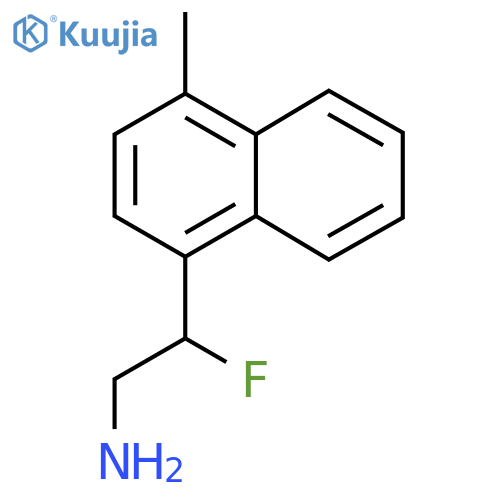

2027896-66-6 structure

商品名:2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine

- 2027896-66-6

- EN300-1809524

-

- インチ: 1S/C13H14FN/c1-9-6-7-12(13(14)8-15)11-5-3-2-4-10(9)11/h2-7,13H,8,15H2,1H3

- InChIKey: DURCWAFQLIYWCS-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C=CC(C)=C2C=CC=CC=12

計算された属性

- せいみつぶんしりょう: 203.111027613g/mol

- どういたいしつりょう: 203.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1809524-1.0g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 1g |

$1214.0 | 2023-06-02 | ||

| Enamine | EN300-1809524-5.0g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 5g |

$3520.0 | 2023-06-02 | ||

| Enamine | EN300-1809524-0.05g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 0.05g |

$1129.0 | 2023-09-19 | ||

| Enamine | EN300-1809524-1g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 1g |

$1343.0 | 2023-09-19 | ||

| Enamine | EN300-1809524-0.25g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 0.25g |

$1235.0 | 2023-09-19 | ||

| Enamine | EN300-1809524-5g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 5g |

$3894.0 | 2023-09-19 | ||

| Enamine | EN300-1809524-10.0g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 10g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1809524-0.5g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 0.5g |

$1289.0 | 2023-09-19 | ||

| Enamine | EN300-1809524-0.1g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 0.1g |

$1183.0 | 2023-09-19 | ||

| Enamine | EN300-1809524-2.5g |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine |

2027896-66-6 | 2.5g |

$2631.0 | 2023-09-19 |

2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine 関連文献

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2027896-66-6 (2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬